1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMYOCGJMSBEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303972-81-7 | |
| Record name | 1-Boc-3,3-difluoropiperidin-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Table 1: Boc Protection Conditions Summary
Carboxylation at the 4-Position
The carboxylic acid group at the 4-position is introduced or retained depending on the starting material and synthetic route:
Starting from piperidine-4-carboxylic acid derivatives ensures the carboxyl group is already present.
Esterification and subsequent hydrolysis steps are used to manipulate the carboxyl functionality during synthesis, as seen in methyl ester intermediates.
Lithiation and electrophilic trapping methods have been employed for functionalization of N-Boc protected piperidines, which can be adapted for introducing or modifying the carboxyl group.
Representative Synthetic Route Example
A typical synthetic sequence might proceed as follows:
- Start with piperidine-4-carboxylic acid.
- Protect the nitrogen with Boc anhydride in DCM with triethylamine at 0 °C to room temperature (yield ~99%).
- Convert the 3-position to a suitable intermediate (e.g., 3-keto or 3-halo derivative).
- Perform difluorination using a fluorinating agent such as DAST under controlled conditions.
- Purify the final product, 1-(tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid, by chromatography or recrystallization.
Summary Table of Preparation Methods and Conditions
Research Findings and Considerations
The Boc protection step is well-established with near-quantitative yields, providing a stable protecting group for subsequent transformations.
Difluorination at the 3-position is challenging due to the need for regio- and stereoselectivity; recent advances in fluorination chemistry have improved yields and selectivity.
The carboxyl group at the 4-position is typically preserved from starting materials or introduced via ester intermediates, allowing flexibility in synthetic design.
Lithiation methods without diamine additives have been developed to functionalize N-Boc heterocycles efficiently, which could be adapted for this compound’s synthesis.
Patents describe the use of 3,3-difluoro-piperidine derivatives in pharmaceutical contexts, emphasizing the importance of optimized synthetic routes for scalability and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for research purposes
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid primarily involves its role as a protected intermediate in synthetic pathways. The Boc group protects the amine functionality during various reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparación Con Compuestos Similares
Key Characteristics :
- Structural Features : The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic reactions. The 3,3-difluoro substitution increases electronegativity and rigidity, influencing binding interactions in drug design .
- Physical Properties : The compound is a white solid, stored at 2–8°C in sealed containers to prevent moisture absorption .
- Spectroscopic Data :
- Purity : Commercial batches exceed 98% purity , validated by COA (Certificate of Analysis) and HPLC .
Comparison with Similar Compounds
The compound belongs to a family of Boc-protected piperidine carboxylic acids. Below is a systematic comparison with structurally analogous derivatives:
Structural and Functional Group Variations
Table 1: Molecular Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid | 1303972-81-7 | C₁₁H₁₇F₂NO₄ | 265.25 | 3,3-difluoro |
| 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | 1303974-46-0 | C₁₁H₁₈FNO₄ | 247.26 | 3-fluoro |
| 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | 534602-47-6 | C₁₂H₂₁NO₄ | 243.30 | 3-methyl |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | 4-phenyl, stereospecific (3S,4R) |
| 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | 495415-51-5 | C₁₂H₁₈F₃NO₄ | 297.27 | 4-trifluoromethyl |
Key Observations:
Fluorination Effects: The 3,3-difluoro analog exhibits higher electronegativity and metabolic stability compared to the 3-fluoro (CAS: 1303974-46-0) and non-fluorinated derivatives. This enhances its utility in optimizing pharmacokinetic profiles . The 4-trifluoromethyl analog (CAS: 495415-51-5) introduces steric bulk and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
4-Phenyl substitution (CAS: 652971-20-5) adds aromaticity, enhancing π-π stacking interactions in receptor binding .
Key Observations:
- Synthetic Efficiency : The 3,3-difluoro compound’s synthesis via SF₄ is high-yielding but requires stringent safety protocols due to SF₄’s toxicity . In contrast, the 3-fluoro analog uses milder fluorinating agents like Selectfluor® .
- Safety: All analogs share H302 (harmful if swallowed), but the 3,3-difluoro derivative lacks respiratory hazards (H335) seen in its mono-fluoro counterpart, simplifying handling .
Actividad Biológica
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid (CAS No. 1303972-81-7) is a fluorinated piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to enhance stability and solubility. The presence of difluoromethyl groups is also significant, as fluorination can modify the pharmacokinetic and pharmacodynamic properties of compounds, potentially leading to improved therapeutic profiles.
Molecular Structure
- Molecular Formula : C11H17F2NO4
- Molecular Weight : 265.25 g/mol
- Chemical Structure : The compound consists of a piperidine ring substituted with both a carboxylic acid and a tert-butoxycarbonyl group, along with two fluorine atoms at the 3-position.
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Moderate |
| Storage Conditions | Sealed in dry, 2-8°C |
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of 1-(tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid. Research indicates that fluorinated compounds can exhibit enhanced activity against various bacterial strains due to increased lipophilicity and altered membrane permeability.
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been evaluated in several cancer cell lines. For instance, it has shown promising results against breast cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: In Vivo Efficacy
In a recent animal study, administration of the compound demonstrated a reduction in tumor size in xenograft models of triple-negative breast cancer. The treatment group exhibited a statistically significant decrease in tumor volume compared to controls, suggesting that this compound may serve as a viable candidate for further development in cancer therapeutics.
Toxicology Profile
While the compound exhibits promising biological activity, its safety profile remains under investigation. Preliminary data suggest low toxicity levels in mammalian models, with no severe adverse effects observed at therapeutic doses. However, comprehensive toxicological studies are necessary to establish a complete safety profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-(tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid, it is beneficial to compare it with related compounds:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | 15 | Anticancer |
| 1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid | 20 | Antimicrobial |
| 1-(tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid | 10 | Anticancer |
Q & A
Q. What synthetic methodologies are recommended for introducing the Boc group to 3,3-difluoropiperidine-4-carboxylic acid?
Answer: The tert-butoxycarbonyl (Boc) group is typically introduced via a two-step process:
- Step 1 : Activation of the amine group using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP.
- Step 2 : Reaction under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours . For sterically hindered amines, microwave-assisted synthesis (40–100°C, 5.5 hours) with palladium catalysts (e.g., Pd(OAc)₂) and ligands (tert-butyl XPhos) can improve yields .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR : - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and difluoropiperidine ring geometry.
- IR : Stretching bands at ~1700 cm (C=O of Boc and carboxylic acid) and ~1200 cm (C-F).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated [M+H] for CHFNO: 280.10) .
Q. What safety precautions are necessary during handling?
Answer:
- Acute Toxicity : Use PPE (gloves, goggles) due to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
- Storage : Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent Boc group hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How do the 3,3-difluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbonyl group, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance from the geminal difluoro group may reduce reaction rates. Computational studies (DFT) suggest a 15–20% decrease in activation energy compared to non-fluorinated analogs .
Q. What strategies resolve low yields in cross-coupling reactions involving this compound?
Answer:
Q. How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
Q. How can contradictory data on Boc-deprotection kinetics be reconciled?
Answer: Discrepancies in reported half-lives (e.g., 2 hours vs. 5 hours in TFA) may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
